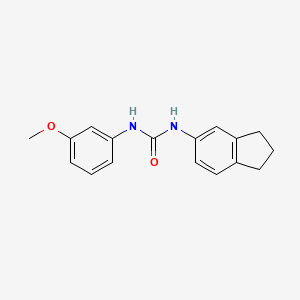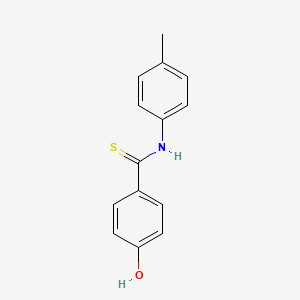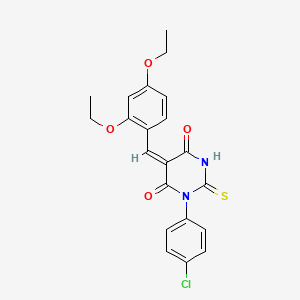
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential application in various fields, including sports medicine, cancer treatment, and metabolic disorders. GW501516 is a PPARδ agonist, which means it activates the PPARδ receptor in cells, leading to changes in gene expression.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea activates the PPARδ receptor in cells, leading to changes in gene expression. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ by N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. In animal studies, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to increase endurance and improve performance by enhancing fatty acid oxidation and glucose uptake in skeletal muscle. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to inhibit tumor growth and induce apoptosis by activating the PPARδ pathway. In metabolic disorders, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to improve insulin sensitivity and reduce inflammation by regulating gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the effects of PPARδ activation on various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea in lab experiments. Its effects may vary depending on the cell type and experimental conditions used. In addition, its long-term safety and toxicity in humans are still unknown.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea. One area of interest is its potential application in sports medicine. Further studies are needed to determine the optimal dosage and duration of treatment for enhancing endurance and improving performance in athletes. Another area of interest is its potential application in cancer treatment. More studies are needed to determine the efficacy and safety of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea in human cancer patients. Finally, more research is needed to understand the long-term safety and toxicity of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea in humans.
Métodos De Síntesis
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea is synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-methoxyphenyl isocyanate. The resulting product is then subjected to a series of purification steps to obtain the final product. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential application in various fields. In sports medicine, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to enhance endurance and improve performance in animal studies. In cancer treatment, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In metabolic disorders, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to improve insulin sensitivity and reduce inflammation.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-7-3-6-14(11-16)18-17(20)19-15-9-8-12-4-2-5-13(12)10-15/h3,6-11H,2,4-5H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZJXDWCEQWXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)


![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)

![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)



![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)